- Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complexJournal of Molecular Structure, 2019, 1177, 199-203,
Cas no 89267-41-4 (Dehydronitrendipine)
Dehydronitrendipine structure
Dehydronitrendipine
89267-41-4
C18H18N2O6
358.345324993134
724984
Dehydronitrendipine Properties
Names and Identifiers
-
- Dehydronitrendipine
- 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
- Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- BAY-m 4786
- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)
- 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)
- +Expand
-
- YEHVABIPGJLMET-UHFFFAOYSA-N
- 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3
- O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC
Computed Properties
- 0
- 7
- 6
- 26
- 534
- 0
- 0
- 0
- 0
- 0
- 1
- 3.2
- 15
- 0
Experimental Properties
- 59-61 ºC
- Almost insoluble (0.061 g/l) (25 º C),
- 1.259±0.06 g/cm3 (20 ºC 760 Torr),
Dehydronitrendipine Price
Dehydronitrendipine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Methanol ; 8 h
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid , Acetonitrile ; 15 °C
Reference
- Photoinduced Aromatization of DihydropyridinesSynthesis, 2016, 48(23), 4221-4227,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo , Sodium nitrite , Iron chloride (FeCl3) Solvents: Acetic acid , Acetonitrile ; 45 min, rt
Reference
- An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridinesJournal of Chemical Research, 2013, 37(7), 409-412,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ; rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
Reference
- A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chlorideBioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ; 1.55 h, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
Reference
- An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodineTetrahedron, 2008, 64(24), 5649-5656,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Methanol ; rt
Reference
- Intramolecular Electron Transfer in the Photochemistry of Some NitrophenyldihydropyridinesJournal of Organic Chemistry, 2006, 71(5), 2037-2045,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Acetic acid , Lead tetraacetate Solvents: Dichloromethane ; 15 min, rt; 60 min, rt
Reference
- Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetateHeterocycles, 2005, 65(1), 23-35,
Synthetic Circuit 8
Reaction Conditions
Reference
- A polarographic study of the photodegradation of nitrendipineJournal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water
Reference
- Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450Journal of Medicinal Chemistry, 1986, 29(9), 1596-603,
Dehydronitrendipine Raw materials
Dehydronitrendipine Preparation Products
Dehydronitrendipine Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
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